Allyl phenoxyacetate
Overview
Description
Allyl phenoxyacetate: is an organic compound with the molecular formula C11H12O3 . It is a colorless to yellowish liquid with a sweet, fruity odor reminiscent of pineapple and honey. This compound is primarily used in the flavor and fragrance industry due to its pleasant aroma and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl phenoxyacetate can be synthesized through the direct esterification of allyl alcohol with phenoxyacetic acid under azeotropic conditions. This reaction typically occurs in a benzene solution .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of alkali salts of phenoxyacetic acid and allyl halogenide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl phenoxyacetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyl phenoxyacetate is used as a starting material in the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of this compound, including its effects on human dermal cells. Studies have investigated its dermal irritation potential and its use in developing safer personal care products .
Industry: In the flavor and fragrance industry, this compound is used to impart a sweet, fruity aroma to various products, including perfumes, candies, and beverages .
Mechanism of Action
The mechanism of action of allyl phenoxyacetate involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma .
Comparison with Similar Compounds
- Allyl cyclohexanepropionate
- Allyl butyrate
- Propyl acetate
Comparison: Allyl phenoxyacetate is unique due to its specific combination of the allyl and phenoxyacetate groups, which contribute to its distinctive aroma profile. Compared to similar compounds like allyl cyclohexanepropionate and allyl butyrate, this compound offers a more complex and long-lasting fruity scent .
Properties
IUPAC Name |
prop-2-enyl 2-phenoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFZVGQUAVDKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064722 | |
Record name | Allyl phenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid with honey/pineapple odour | |
Record name | Allyl phenoxyacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
100.00 to 102.00 °C. @ 1.00 mm Hg | |
Record name | Allyl phenoxyacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
585 mg/L @ 20 °C (exp) | |
Record name | Allyl phenoxyacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.000-1.110 | |
Record name | Allyl phenoxyacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7493-74-5 | |
Record name | Allyl phenoxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7493-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyl phenoxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl phenoxyacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408892 | |
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Record name | Acetic acid, 2-phenoxy-, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl phenoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl phenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYL PHENOXYACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3P8UAF9WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Allyl phenoxyacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Allyl Phenoxyacetate primarily used for?
A1: this compound is primarily recognized as a fragrance ingredient. [] While some research explores its presence in natural extracts and potential antioxidant properties, [] its primary application lies in the fragrance industry.
Q2: How is this compound synthesized?
A2: Several methods exist for synthesizing this compound:
- Williamson Reaction followed by Esterification: Phenol reacts with chloroacetic acid (Williamson reaction) to yield Phenoxyacetic acid. Subsequent esterification of Phenoxyacetic acid with Allyl alcohol, often catalyzed by phosphotungstic acid supported on activated carbon or a strong acid cation exchange resin, produces this compound. [, , ]
- Direct Esterification: Phenoxyacetic acid can be directly esterified with Allyl alcohol using a strong acid cation exchange resin as a catalyst. []
Q3: What interesting chemical reactions involving this compound have been observed?
A4: Studies using methane chemical ionization mass spectrometry revealed that this compound undergoes significant skeletal rearrangement after protonation. [] This rearrangement, not observed in simpler electron-impact spectra, involves an intramolecular substitution of the phenyl ring by the allyl group, followed by the loss of water and carbon monoxide. []
Q4: Beyond its use as a fragrance, are there other potential applications for this compound?
A5: While this compound is primarily recognized as a fragrance ingredient, research suggests its presence as a constituent in the essential oil of Oenanthe javanica (BL.) DC. [] This essential oil, rich in this compound (80.17%), is suggested as a potential flavoring agent in the food industry and as an ingredient in cosmetics. [] Additionally, research identified this compound as a major volatile compound in the ethanolic extract of nutmeg seeds. [] This extract exhibited notable antioxidant activity in vitro and in both bulk oil and oil-in-water emulsion systems, suggesting potential applications as a natural antioxidant in food products. []
Q5: What are the key analytical techniques used to study this compound?
A5: Several analytical techniques are employed in the study of this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures, such as essential oils and plant extracts. [, ]
- Chemical Ionization Mass Spectrometry: Provides insight into the fragmentation patterns and rearrangement reactions of this compound upon protonation. []
- Spectroscopic Techniques: Techniques like NMR and IR spectroscopy are crucial for structural characterization and identification. []
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